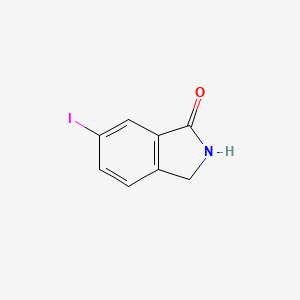







|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.O[CH2:12][N:13]1C(=O)C2=CC=CC=C2C1=O>S(=O)(=O)(O)O>[I:1][C:2]1[CH:3]=[C:4]2[C:8]([CH2:12][NH:13][C:5]2=[O:7])=[CH:9][CH:10]=1
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
35.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCN1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred in hot (70° C.) ethanol for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water and dilute ammonium hydroxide
|
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C2CNC(C2=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |